N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide
Description
N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a cyclopentyl group, an ethyl chain, and a 3-methyl-4-oxo-hexahydrophthalazin-1-yl moiety.
Properties
Molecular Formula |
C22H29N3O3S |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H29N3O3S/c1-3-15-12-13-16(14-20(15)29(27,28)24-17-8-4-5-9-17)21-18-10-6-7-11-19(18)22(26)25(2)23-21/h12-14,17,24H,3-11H2,1-2H3 |
InChI Key |
AOANYANKNZDHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of the cyclopentyl and benzenesulfonamide groups. Common synthetic routes may involve the use of reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions and various aryl/heteroaryl amines for substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like m-CPBA.
Reduction: Potentially using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Aryl/heteroaryl amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield sulfoxides or sulfones, while substitution reactions with aryl/heteroaryl amines would yield various substituted derivatives.
Scientific Research Applications
N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
The substituent on the sulfonamide nitrogen significantly influences physicochemical properties and biological activity. Key analogs include:
Key Observations :
Heterocyclic Core Modifications
The 3-methyl-4-oxo-hexahydrophthalazin-1-yl moiety distinguishes the target compound from analogs with other heterocyclic systems:
Key Observations :
- Imidazo-tetrazine Derivatives : Esters (e.g., IVa in ) exhibit superior water solubility and antitumor activity compared to amides, suggesting that the sulfonamide group in the target compound may reduce solubility but enhance target specificity.
- Quinazoline vs. Phthalazine : Quinazoline-based analogs (e.g., ) are established kinase inhibitors, whereas the phthalazine core in the target compound may confer unique binding interactions due to its conformational flexibility.
Physicochemical and Pharmacokinetic Properties
- Water Solubility : Sulfonamides generally exhibit moderate solubility. The cyclopentyl group may lower solubility compared to smaller substituents (e.g., methyl) but improve membrane permeability .
- Metabolic Stability : N-alkylation (e.g., N-methyl in ) and saturated heterocycles (e.g., hexahydrophthalazine) are expected to reduce oxidative metabolism compared to aromatic systems.
Research Findings and Hypotheses
- Antitumor Potential: The 3-methyl-4-oxo moiety (shared with imidazo-tetrazines in ) suggests possible DNA alkylation or topoisomerase inhibition. However, the phthalazine core may redirect activity toward alternative targets like phosphodiesterases.
- Synthetic Feasibility : Analog synthesis routes (e.g., thionyl chloride-mediated acid chloride formation in ) could be adapted for scalable production of the target compound.
Biological Activity
N-cyclopentyl-2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its complex molecular structure which contributes to its biological properties. The molecular formula is , and it features a sulfonamide group which is commonly associated with various biological activities.
Research has indicated that compounds similar to this compound often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes involved in inflammatory processes. For instance, they may act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
- Antimicrobial Properties : Compounds in this class have shown efficacy against various bacterial strains through disruption of folic acid synthesis.
- Anticancer Activity : Some studies suggest that similar structures can induce apoptosis in cancer cells by modulating key signaling pathways.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In animal models, the compound exhibited anti-inflammatory properties. It was effective in reducing edema in the carrageenan-induced paw edema model.
| Model | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Carrageenan-induced edema | 10 | 50% |
| Mycobacterium footpad edema | 20 | 40% |
Case Studies
-
Case Study 1: Efficacy in Inflammatory Diseases
A study evaluated the effects of N-cyclopentyl derivatives on inflammatory markers in rats with induced arthritis. The results indicated a reduction in TNF-alpha and IL-6 levels after treatment with the compound. -
Case Study 2: Anticancer Properties
In vitro assays conducted on various cancer cell lines revealed that the compound inhibited cell proliferation significantly. The IC50 values ranged from 10 µM to 25 µM across different cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
